methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate
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Overview
Description
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) can be used as an oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Carbonyl diimidazoles (CDI) in toluene are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but also show diverse biological activities.
Uniqueness
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate is unique due to its specific substitution pattern and the presence of the beta-alaninate moiety, which may confer distinct biological properties and reactivity compared to other oxadiazole derivatives .
Biological Activity
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. The oxadiazole moiety is known for its diverse biological properties, making compounds containing this structure valuable for pharmaceutical applications.
Structure and Composition
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H20N4O4S |
Molecular Weight | 400.5 g/mol |
CAS Number | 1374519-62-6 |
This compound features a beta-alanine backbone linked to a propanoyl group that is substituted with a phenyl and an oxadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A systematic investigation reported that certain oxadiazole derivatives exhibited good zones of inhibition against pathogens such as E. coli, S. aureus, and K. pneumoniae .
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives are also noteworthy. Research has demonstrated that these compounds can act as radical scavengers and possess metal chelating abilities. For example, one study indicated that derivatives with similar structures displayed promising ferric ion reducing power and ferrous ion chelation activity . This suggests that this compound may also contribute to oxidative stress mitigation.
Case Studies
- Antimicrobial Study : A study synthesized several new compounds based on the oxadiazole framework and evaluated their antimicrobial efficacy. Among them, a compound structurally related to this compound showed significant inhibition against multiple bacterial strains .
- Antioxidant Evaluation : Another investigation focused on the antioxidant potential of similar compounds found that they effectively reduced oxidative stress markers in vitro, indicating their potential use in therapeutic applications aimed at combating oxidative damage .
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]propanoate |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(20)9-10-16-12(19)7-8-13-17-15(18-22-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,19) |
InChI Key |
NBWSNILBOWZEPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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